![molecular formula C8H20N2O2 B14148290 2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) CAS No. 3197-07-7](/img/structure/B14148290.png)
2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is an organic compound with the molecular formula C₈H₂₀N₂O₂. It is a polyfunctional molecule containing a tertiary amine and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reaction of N,N-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and formic acid .
Industrial Production Methods
Industrial production of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or ethers.
Aplicaciones Científicas De Investigación
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) involves its interaction with various molecular targets. The tertiary amine group can act as a nucleophile, participating in substitution reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The compound’s polyfunctional nature allows it to engage in multiple pathways, making it a versatile reagent in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the second hydroxyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups but has a different amine structure.
2-(Dimethylamino)ethoxyethanol: Similar in functionality but has an ether linkage instead of a direct hydroxyl group.
Uniqueness
2,2’-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a tertiary amine and two hydroxyl groups, providing a balance of nucleophilicity and hydrogen bonding capability. This makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
3197-07-7 |
|---|---|
Fórmula molecular |
C8H20N2O2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O2/c1-9(2)3-4-10(5-7-11)6-8-12/h11-12H,3-8H2,1-2H3 |
Clave InChI |
KOTHTSHIGYKYDO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
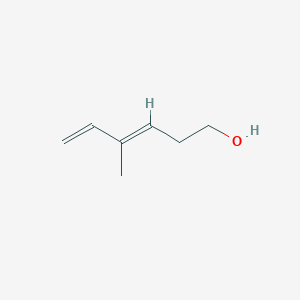
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
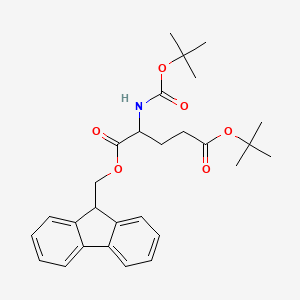
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
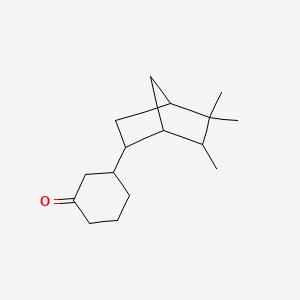
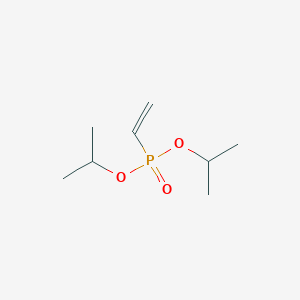
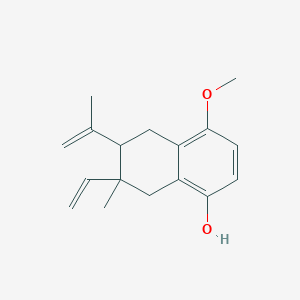
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

